2-(4-(4-Chlorophenyl)pyrimidin-2-YL)ethanamine hydrochloride 2-(4-(4-Chlorophenyl)pyrimidin-2-YL)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1196147-61-1
VCID: VC16935284
InChI: InChI=1S/C12H12ClN3.ClH/c13-10-3-1-9(2-4-10)11-6-8-15-12(16-11)5-7-14;/h1-4,6,8H,5,7,14H2;1H
SMILES:
Molecular Formula: C12H13Cl2N3
Molecular Weight: 270.15 g/mol

2-(4-(4-Chlorophenyl)pyrimidin-2-YL)ethanamine hydrochloride

CAS No.: 1196147-61-1

Cat. No.: VC16935284

Molecular Formula: C12H13Cl2N3

Molecular Weight: 270.15 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(4-Chlorophenyl)pyrimidin-2-YL)ethanamine hydrochloride - 1196147-61-1

Specification

CAS No. 1196147-61-1
Molecular Formula C12H13Cl2N3
Molecular Weight 270.15 g/mol
IUPAC Name 2-[4-(4-chlorophenyl)pyrimidin-2-yl]ethanamine;hydrochloride
Standard InChI InChI=1S/C12H12ClN3.ClH/c13-10-3-1-9(2-4-10)11-6-8-15-12(16-11)5-7-14;/h1-4,6,8H,5,7,14H2;1H
Standard InChI Key QYIKYRPXAKEJKG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NC(=NC=C2)CCN)Cl.Cl

Introduction

2-(4-(4-Chlorophenyl)pyrimidin-2-YL)ethanamine hydrochloride is a chemical compound belonging to the class of substituted pyrimidines. These compounds are known for their diverse biological activities and significant roles in medicinal chemistry. The presence of a 4-chlorophenyl group enhances its pharmacological properties, making it a subject of interest in pharmaceutical research.

Key Characteristics:

  • Molecular Formula: C12H13ClN2

  • Molecular Weight: Approximately 224.7 g/mol

  • Purity: Typically available at a purity of 98% .

Synthesis of 2-(4-(4-Chlorophenyl)pyrimidin-2-YL)ethanamine Hydrochloride

The synthesis of this compound typically involves multi-step synthetic pathways. A common method includes the formation of the pyrimidine ring through condensation reactions followed by alkylation processes. Starting materials such as 4-chlorobenzaldehyde and ethanamine derivatives are often used in these reactions.

Synthetic Steps:

  • Formation of Pyrimidine Ring: This involves condensation reactions to create the pyrimidine core.

  • Alkylation Processes: Ethanamine derivatives are used to introduce the ethanamine side chain.

  • Purification: The final product is purified to achieve high purity levels.

Potential Reactions:

  • Nucleophilic Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

  • Alkylation: Further alkylation of the ethanamine side chain is possible.

  • Condensation Reactions: The pyrimidine ring can participate in additional condensation reactions.

Potential Applications:

  • Pharmaceutical Research: It is of interest due to its potential pharmacological properties.

  • Medicinal Chemistry: The compound exemplifies the significance of pyrimidine derivatives in drug development.

Comparison with Similar Compounds:

CompoundMolecular FormulaMolecular WeightPurity
2-(4-(4-Chlorophenyl)pyrimidin-2-YL)ethanamine hydrochlorideC12H13ClN2224.7 g/mol98%
2-(4-(4-Fluorophenyl)pyrimidin-2-YL)ethanamine hydrochlorideC12H13FN2208.24 g/mol98%
(4-(2,2,2-Trifluoroethoxy)pyrimidin-2-yl)methanamine hydrochlorideC8H9F3N2O233.17 g/mol98%

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